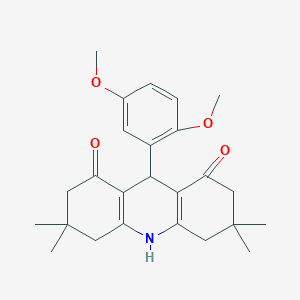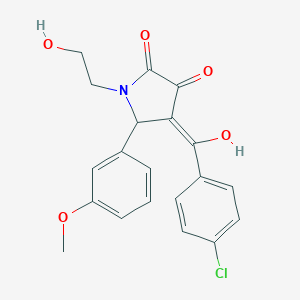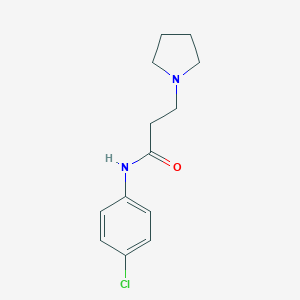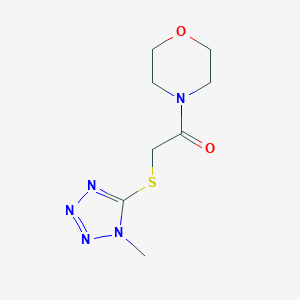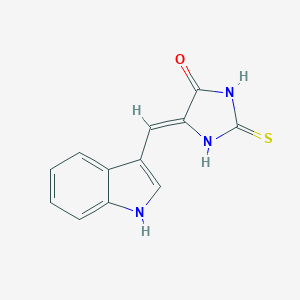![molecular formula C12H17N3O B249313 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol, also known as DM-PPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DM-PPO is a fluorescent probe that has been utilized to study the dynamics of membrane proteins, as well as the interactions between proteins and lipid membranes. In
Mecanismo De Acción
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a fluorescent probe that works by binding to the hydrophobic regions of the membrane. The fluorescent properties of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol allow researchers to track the movement of the probe within the membrane. This information can then be used to study the dynamics of membrane proteins and the interactions between proteins and lipid membranes.
Biochemical and Physiological Effects
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has no known biochemical or physiological effects. It is a non-toxic compound that has been used in various lab experiments without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has several advantages for lab experiments. It is a non-toxic compound that can be used in live-cell imaging experiments. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is highly sensitive and can detect small changes in membrane dynamics. However, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has some limitations. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a fluorescent probe and can only be used in experiments that utilize fluorescence microscopy.
Direcciones Futuras
There are several future directions for research on 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol. One possible direction is to study the interactions between 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol and specific membrane proteins. This information could provide insights into the mechanisms of various cellular processes. Additionally, researchers could investigate the use of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol in drug discovery. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could be used to screen potential drug candidates for their effects on membrane dynamics. Finally, researchers could investigate the use of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol in medical imaging. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could potentially be used to detect and track the movement of cancer cells within the body.
Conclusion
In conclusion, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a unique chemical compound that has gained significant attention in scientific research. Its fluorescent properties make it a valuable tool for studying membrane proteins and lipid membranes. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has several advantages for lab experiments, including its non-toxicity and high sensitivity. However, there are also some limitations to its use. Future research on 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could provide valuable insights into various cellular processes and could potentially lead to new medical applications.
Métodos De Síntesis
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol can be synthesized through a multi-step process. The first step involves the synthesis of 1,5-dimethyl-1H-benzimidazole, which is then reacted with chloroacetonitrile to form 1-(1,5-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile. This intermediate is then reacted with 3-aminopropanol to yield 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol.
Aplicaciones Científicas De Investigación
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been widely used in scientific research as a fluorescent probe to study membrane proteins. Membrane proteins play a crucial role in various cellular processes, including signal transduction, ion transport, and cell-cell communication. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been used to study the dynamics of membrane proteins, such as the movement of ion channels and receptors within the membrane. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been used to study the interactions between proteins and lipid membranes.
Propiedades
Nombre del producto |
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol |
|---|---|
Fórmula molecular |
C12H17N3O |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
3-[(1,5-dimethylbenzimidazol-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C12H17N3O/c1-9-4-5-11-10(8-9)14-12(15(11)2)13-6-3-7-16/h4-5,8,16H,3,6-7H2,1-2H3,(H,13,14) |
Clave InChI |
DMLFWIXGKIVDCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)NCCCO)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=N2)NCCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)
